Ricinoleic acid sodium salt
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Overview
Description
Mechanism of Action
- Sodium ricinoleate primarily targets the EP3 receptor. This receptor becomes active on muscle cells in the intestine and uterus after the compound is absorbed via the intestinal mucosa. Activation of the EP3 receptor stimulates intestinal activity .
- Ricinoleic acid, released from the oil in the intestine, is responsible for the analgesic and anti-inflammatory effects of sodium ricinoleate .
- Sodium ricinoleate affects small intestinal function and structure. It interacts with the EP3 receptor, leading to increased intestinal activity .
- Sodium ricinoleate’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability. Absorption occurs via the intestinal mucosa, and subsequent metabolism contributes to its effects .
- At the molecular and cellular level, sodium ricinoleate modulates intestinal and uterine muscle activity, promoting peristalsis and potentially relieving constipation .
- Environmental factors, such as pH and other components in the gut, influence sodium ricinoleate’s efficacy and stability. These factors affect its interaction with the EP3 receptor and subsequent effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Ricinoleic acid sodium salt can be synthesized by reacting ricinoleic acid with sodium hydroxide in ethanol. The reaction is typically carried out at a temperature of 64°C for about 4 hours . The molar concentration of ricinoleic acid in the reaction mixture is maintained at 1.0M .
Industrial Production Methods: Industrial production of this compound involves the saponification of castor oil, which is rich in ricinoleic acid. The process includes the hydrolysis of castor oil to release ricinoleic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Ricinoleic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in ricinoleic acid can be oxidized to form ketones or aldehydes.
Reduction: The double bond in ricinoleic acid can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Thiophosphoryl trichloride can react with the hydroxyl group under various conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Thiophosphorus-containing compounds.
Scientific Research Applications
Ricinoleic acid sodium salt has diverse applications in scientific research:
Comparison with Similar Compounds
Ricinoleic acid sodium salt can be compared with other similar compounds:
Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier
Properties
CAS No. |
5323-95-5 |
---|---|
Molecular Formula |
C18H34O3.Na C18H34NaO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
sodium;(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/b12-9-;/t17-;/m1./s1 |
InChI Key |
ZCEUYFQZJDGDEF-DPMBMXLASA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O)O.[Na] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O.[Na] |
Color/Form |
White or slightly yellow powder |
physical_description |
Ricinoleic acid, sodium salt is a white powder. (NTP, 1992) White or slightly yellow solid; [Merck Index] Off-white to brown crystalline solid; [MSDSonline] |
solubility |
Soluble (NTP, 1992) Soluble in water or alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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